5-(2-hydroxyethyl)pyrimidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-hydroxyethyl)pyrimidin-2-ol (5-HEP) is an organic compound found in nature that has been studied for its potential medicinal and therapeutic properties. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in a variety of biological molecules, including nucleic acids, amino acids, and vitamins. 5-HEP is a compound with a number of interesting and potentially useful properties, and it has been studied for its potential applications in medicine and industry.

Scientific Research Applications

5-(2-hydroxyethyl)pyrimidin-2-ol has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential uses in the field of drug delivery. This compound has been found to be an effective carrier for a variety of drugs, including anticancer agents, antibiotics, and antiviral agents. Additionally, this compound has been studied for its potential use in the development of novel therapeutic agents. In particular, this compound has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 5-(2-hydroxyethyl)pyrimidin-2-ol is not fully understood. However, it is believed that the compound may act as a prodrug, which means that it is converted into an active form in the body. It is believed that this compound is converted into an active form by enzymes in the body, which then interact with target molecules in the body. This interaction is thought to be responsible for the therapeutic effects of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a number of beneficial effects on the body. For example, it has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammation and oxidative stress. Additionally, this compound has been found to have antibacterial and antifungal properties, which may be useful in the treatment of infections. Finally, this compound has been found to have neuroprotective properties, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 5-(2-hydroxyethyl)pyrimidin-2-ol in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low toxicity. This makes it an ideal compound for use in experiments involving cell cultures and other sensitive biological systems. Additionally, this compound is relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective compound for use in laboratory experiments.

However, there are also a number of limitations to the use of this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, the compound is not soluble in water, which can limit its use in experiments involving aqueous solutions. Finally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving the compound.

Future Directions

There are a number of potential future directions for 5-(2-hydroxyethyl)pyrimidin-2-ol research. For example, further research could be conducted to better understand the exact mechanism of action of the compound and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of this compound as a drug delivery system. Finally, further research could be conducted to explore the potential use of this compound in the development of novel therapeutic agents.

Synthesis Methods

5-(2-hydroxyethyl)pyrimidin-2-ol is synthesized from pyrimidine by a reaction known as hydroxyethylation. This reaction involves the addition of an ethylene glycol molecule to the pyrimidine ring, resulting in the formation of a this compound molecule. The reaction can be catalyzed by a number of different catalysts, including palladium and nickel. The reaction is typically carried out at temperatures of around 100°C and at pH levels of 6-8. The reaction is relatively straightforward and can be carried out in a laboratory setting.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-hydroxyethyl)pyrimidin-2-ol involves the reaction of 2-chloro-5-(2-hydroxyethyl)pyrimidine with sodium hydroxide to form the desired product.", "Starting Materials": [ "2-chloro-5-(2-hydroxyethyl)pyrimidine", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 2-chloro-5-(2-hydroxyethyl)pyrimidine to a round-bottom flask.", "Add sodium hydroxide and water to the flask and stir the mixture.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the resulting solid.", "Wash the solid with water and dry it under vacuum to obtain 5-(2-hydroxyethyl)pyrimidin-2-ol." ] } | |

| 1537368-00-5 | |

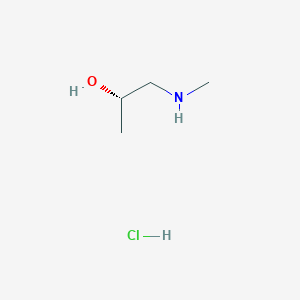

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.